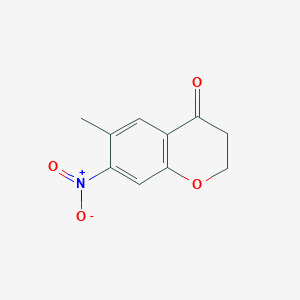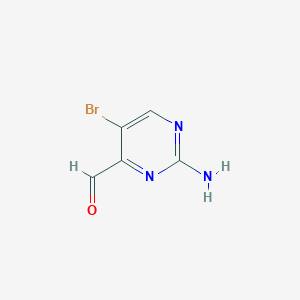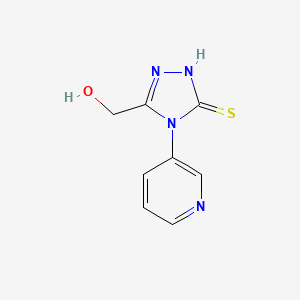
5-(Hydroxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxaldehyde with thiosemicarbazide in the presence of an acid catalyst, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 5-(Carboxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Reduction: 5-(Hydroxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-1H-1,2,4-triazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)-1,2,4-triazole-3-thione: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
5-(Methyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a methyl group instead of a hydroxymethyl group, leading to different chemical properties.
Uniqueness
5-(Hydroxymethyl)-4-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of the hydroxymethyl group, which enhances its solubility and reactivity. This functional group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H8N4OS |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
3-(hydroxymethyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H8N4OS/c13-5-7-10-11-8(14)12(7)6-2-1-3-9-4-6/h1-4,13H,5H2,(H,11,14) |
InChI Key |
JHADNKRHPFUIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NNC2=S)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




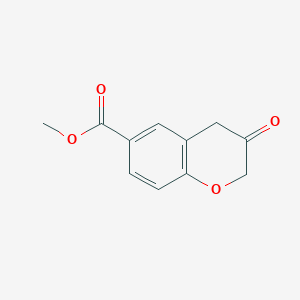
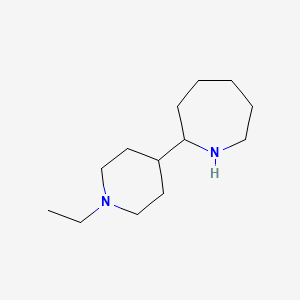



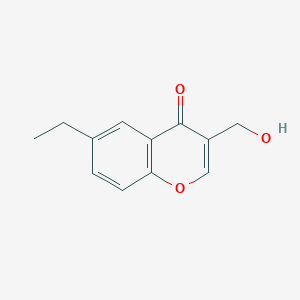
![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)

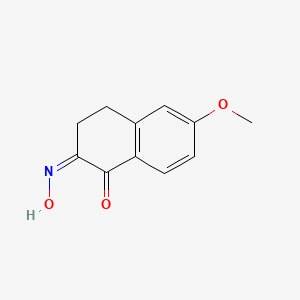
![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
